3-[(4-Ethoxyphenoxy)methyl]benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-ethoxyphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-20-14-6-8-15(9-7-14)21-11-12-4-3-5-13(10-12)16(19)18-17/h3-10H,2,11,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONSEVKBGPCPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Ethoxyphenoxy Methyl Benzohydrazide and Its Analogues
Precursor Synthesis and Starting Material Design for Benzohydrazide (B10538) Frameworks
The successful synthesis of complex benzohydrazide derivatives is contingent upon the rational design and preparation of key precursors. This section details the synthesis of ester precursors and the design of phenoxy-substituted intermediates, which are foundational steps in the construction of the target molecule.
Ester Precursors for Benzohydrazide Formation
The formation of a benzohydrazide typically begins with an ester precursor. The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. This esterification step is crucial as the resulting ester is the direct reactant for the subsequent hydrazinolysis.
For the synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide, the journey starts with 3-methylbenzoic acid, which is first halogenated, typically brominated, to form 3-(bromomethyl)benzoic acid. This intermediate is then reacted with an alcohol, such as methanol or ethanol, under acidic conditions to produce the corresponding methyl or ethyl 3-(bromomethyl)benzoate. This ester serves as a key building block for the introduction of the phenoxy moiety.
Commonly used ester precursors in the synthesis of various benzohydrazides include methyl, ethyl, n-propyl, and isopropyl esters of mono-, di-, or polycarboxylic acids. google.com Examples of such precursors that undergo hydrazinolysis to form their corresponding hydrazides are listed below:
| Ester Precursor | Corresponding Hydrazide |
| Methyl Benzoate | Benzohydrazide |
| Ethyl Valerate | Valeric Hydrazide |
| Dimethyl Oxalate | Oxalic Dihydrazide |
| Diethyl Succinate | Succinic Dihydrazide |
The choice of the ester group can influence the reaction conditions required for the subsequent hydrazinolysis step.
Design of Phenoxy-Substituted Intermediates
The introduction of a phenoxy group is a critical step in the synthesis of this compound. This is typically achieved through a Williamson ether synthesis, where the previously synthesized ester precursor, such as methyl 3-(bromomethyl)benzoate, is reacted with a substituted phenol.
In the case of the title compound, 4-ethoxyphenol is the nucleophile that displaces the bromide from the benzylic position of the ester. This reaction is generally carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or dimethylformamide. The resulting product is the key intermediate, methyl 3-[(4-ethoxyphenoxy)methyl]benzoate.
The design of these phenoxy-substituted intermediates allows for the introduction of a wide variety of substituents on the phenoxy ring, enabling the synthesis of a diverse library of benzohydrazide analogs. The general scheme for this reaction is as follows:
Scheme 1: Synthesis of Phenoxy-Substituted Ester Precursor
Reactants: 3-(Halomethyl)benzoate Ester, Substituted Phenol
Reagents/Conditions: Base (e.g., K₂CO₃), Solvent (e.g., Acetone or DMF)
Product: Alkyl 3-[(Substituted phenoxy)methyl]benzoate
Core Benzohydrazide Formation Strategies
The central step in the synthesis of benzohydrazides is the conversion of the ester functionality into the hydrazide group. This transformation is most commonly achieved through condensation with hydrazine hydrate, although catalytic methods are also being explored.
Condensation Reactions with Hydrazine Hydrate
The most prevalent and straightforward method for the synthesis of benzohydrazides is the reaction of an ester precursor with hydrazine hydrate (N₂H₄·H₂O). nih.govbiointerfaceresearch.comthepharmajournal.com This nucleophilic acyl substitution reaction involves the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol and the formation of the hydrazide. thepharmajournal.com
The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate, often in a solvent such as methanol or ethanol. nih.govnih.gov The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, the excess solvent and hydrazine are removed, and the crude product is often purified by recrystallization. nih.gov For instance, the synthesis of 4-methoxybenzohydrazide from methyl 4-methoxybenzoate is achieved by refluxing with hydrazine hydrate in methanol for several hours. nih.gov Similarly, salicyl hydrazide can be synthesized by refluxing methyl salicylate with hydrazine monohydrate in ethanol. aip.org
A patent describes a general method for preparing hydrazide compounds by heating an ester and hydrazine hydrate, followed by reactive fractionation or rectification to remove the alcohol byproduct and water. google.com This method boasts high raw material utilization and can yield over 90% of the hydrazide compound. google.com
The general reaction is as follows:
R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O
This method is widely applicable to a variety of ester precursors, making it a versatile tool in the synthesis of benzohydrazide derivatives. ekb.eg
Catalytic Approaches in Benzohydrazide Synthesis
While the condensation with hydrazine hydrate is highly effective, research into catalytic methods for benzohydrazide synthesis is ongoing to improve efficiency and mildness of reaction conditions.
Titanium dioxide (TiO₂) nanoparticles have emerged as an efficient, non-toxic, and reusable heterogeneous catalyst in various organic transformations, including the synthesis of heterocyclic compounds. rasayanjournal.co.inresearchgate.net While direct catalytic synthesis of benzohydrazides from esters using TiO₂ is not extensively documented, their application in related reactions suggests potential utility.
A study on the synthesis of benzohydrazide derivatives utilized TiO₂ nanoparticles, synthesized via the sol-gel method, as a catalyst in a solvent environment. rasayanjournal.co.in The study found that the presence of a catalytic amount of TiO₂ under solvent conditions was optimal, achieving a high yield of the desired product. rasayanjournal.co.in Specifically, a maximum yield of 86% was observed after 40 minutes with a 0.1 mol% loading of TiO₂ at 120 °C. rasayanjournal.co.in TiO₂ nanoparticles are known for their high surface area and photocatalytic properties, which can facilitate various organic reactions. nih.govmdpi.com
The use of such catalysts can offer advantages such as milder reaction conditions, shorter reaction times, and easier product purification. nih.gov Further research in this area could lead to more sustainable and efficient methods for the synthesis of this compound and its analogs.
Deep Eutectic Solvent Systems (e.g., Manganese hydrogen sulfate choline chloride)
Deep Eutectic Solvents (DESs) have emerged as environmentally friendly alternatives to traditional volatile organic solvents in chemical synthesis. mdpi.comencyclopedia.pub These systems, typically composed of a hydrogen bond acceptor (HBA) like choline chloride (ChCl) and a hydrogen bond donor (HBD), are characterized by their low melting points, low vapor pressure, thermal stability, and biodegradability. mdpi.commdpi.comresearchgate.net
In the context of hydrazide and hydrazone synthesis, DESs can function as both the reaction medium and catalyst. encyclopedia.pubnih.gov The hydrogen-bonding network within the DES can activate carbonyl groups, making them more susceptible to nucleophilic attack by hydrazine derivatives. nih.gov Choline chloride-based DESs, such as those formed with urea, oxalic acid, or glycerol, have been successfully employed in condensation reactions. mdpi.comresearchgate.net For instance, the synthesis of hydrazones in a ChCl:oxalic acid system has been reported to produce high yields. mdpi.com
While not extensively documented for this specific synthesis, a DES system comprising Manganese Hydrogen Sulfate and Choline Chloride could offer dual functionality. Choline chloride would form the eutectic mixture, while the manganese salt could act as a Lewis acid catalyst, further activating the carbonyl group of a precursor ester (e.g., methyl 3-[(4-ethoxyphenoxy)methyl]benzoate) towards nucleophilic attack by hydrazine hydrate. This approach aligns with green chemistry principles by combining the solvent and catalyst into a single, recyclable medium. mdpi.com
Table 1: Examples of Choline Chloride-Based Deep Eutectic Solvents in Synthesis
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reference |
|---|---|---|---|---|
| Choline Chloride | Urea | 1:2 | Synthesis of 5-arylidene-2-imino-4-thiazolidinones | encyclopedia.pub |
| Choline Chloride | Oxalic Acid | 1:1 | Synthesis of hydrazone derivatives | mdpi.com |
| Choline Chloride | Glycerol | 1:2 | Synthesis of bis(indolyl)methanes | encyclopedia.pub |
| Choline Chloride | Thiourea | 1:2 | Production of chitin nanofibers | nih.gov |
| N,N′-dimethyl urea | l-(+)-tartaric acid | 7:3 | Synthesis of acridine-1,8-dione derivatives | acs.org |
Acid-Catalyzed Condensations
Acid-catalyzed condensation is a fundamental and widely used method for the synthesis of hydrazides and their subsequent conversion to hydrazones. nih.gov The synthesis of the benzohydrazide core itself typically proceeds from the corresponding benzoic acid ester. For example, methyl 3-[(4-ethoxyphenoxy)methyl]benzoate can be refluxed with hydrazine hydrate. While this specific step is often performed under neutral or slightly basic conditions, subsequent derivatization reactions frequently employ acid catalysis. worldwidejournals.comthepharmajournal.com
Mineral acids (e.g., hydrochloric acid, sulfuric acid) and organic acids (e.g., acetic acid, p-toluenesulfonic acid) can be used as catalysts. nih.gov The acid protonates the carbonyl oxygen of an aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen atom of the benzohydrazide. nih.gov This leads to the formation of a carbinolamine intermediate, which then dehydrates to yield the final hydrazone product. This method is highly effective for synthesizing a wide array of derivatives.
Introduction of the (4-Ethoxyphenoxy)methyl Moiety
Strategies for Ethers and Aromatic Substitutions
The ether linkage in the (4-ethoxyphenoxy)methyl moiety is commonly formed via the Williamson ether synthesis. khanacademy.org This reaction involves the nucleophilic substitution (S N 2) of a halide by an alkoxide. A plausible synthetic route to this compound would start with a substituted toluene, such as 3-methylbenzoic acid. The methyl group can be halogenated (e.g., using N-bromosuccinimide) to form 3-(bromomethyl)benzoic acid. This alkyl halide can then react with the sodium salt of 4-ethoxyphenol (4-ethoxyphenoxide), generated by treating 4-ethoxyphenol with a strong base like sodium hydride. The phenoxide ion acts as the nucleophile, displacing the bromide to form the ether linkage, yielding 3-[(4-ethoxyphenoxy)methyl]benzoic acid. khanacademy.org
Alternatively, electrophilic aromatic substitution (S E Ar) reactions are foundational for functionalizing aromatic rings, but are less direct for creating this specific ether structure. wikipedia.orgtotal-synthesis.com S E Ar reactions are typically used to add substituents like nitro, halogen, or acyl groups directly to the benzene (B151609) ring. wikipedia.orglibretexts.org
Linker Functionalization for Phenoxymethyl (B101242) Attachment
The "methyl" group in the target compound acts as a linker, connecting the benzohydrazide core to the phenoxy group. The key to attaching the phenoxymethyl unit is the functionalization of this linker. As described above, starting with a precursor like 3-methylbenzoic acid allows for the specific functionalization of the methyl group.
The process involves:
Activation of the Linker : The benzylic methyl group is activated through free-radical halogenation to create a reactive site, typically a bromomethyl or chloromethyl group.
Esterification : The carboxylic acid group is often protected as an ester (e.g., methyl ester) to prevent it from interfering with subsequent steps.
Ether Formation : The activated linker (e.g., methyl 3-(bromomethyl)benzoate) is then coupled with 4-ethoxyphenol under basic conditions to form the ether bond.
Hydrazide Formation : Finally, the ester is converted to the target benzohydrazide by reacting it with hydrazine hydrate.
Derivatization Strategies from this compound
Formation of Hydrazone Derivatives via Condensation with Aldehydes or Ketones
The hydrazide functional group of this compound is a versatile handle for further derivatization. One of the most common derivatization strategies is the condensation reaction with aldehydes or ketones to form hydrazones, which contain the characteristic azomethine (–NH–N=CH–) functional group. mdpi.comwikipedia.org
This reaction is typically carried out by refluxing the benzohydrazide with a slight excess of the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol. worldwidejournals.comnih.gov A few drops of an acid catalyst, like glacial acetic acid or concentrated sulfuric acid, are often added to facilitate the reaction. nih.gov The reaction proceeds readily, and the resulting hydrazone often precipitates from the solution upon cooling, simplifying purification. worldwidejournals.com This method allows for the synthesis of a large library of derivatives by varying the aldehyde or ketone reactant, introducing diverse aromatic and aliphatic substituents. nih.govnih.gov
Table 2: Examples of Aldehyde/Ketone Reactants for Hydrazone Synthesis
| Reactant Type | Specific Aldehyde/Ketone | Resulting Substituent on Hydrazone | Reference |
|---|---|---|---|
| Aromatic Aldehyde | Benzaldehyde | Benzylidene | worldwidejournals.com |
| Substituted Aromatic Aldehyde | p-Methoxybenzaldehyde | (4-methoxybenzylidene) | worldwidejournals.com |
| Substituted Aromatic Aldehyde | 2-Bromobenzaldehyde | (2-bromobenzylidene) | nih.gov |
| Heterocyclic Aldehyde | α-Naphthaldehyde | (Naphthalen-1-ylmethylene) | worldwidejournals.com |
| Aliphatic Ketone | Cyclohexanone | Cyclohexylidene | nih.gov |
| Aliphatic Ketone | Camphor | Bornan-2-ylidene | nih.gov |
Cyclization Reactions to Form Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles)
The benzohydrazide functional group serves as a versatile precursor for the synthesis of various heterocyclic compounds, with 1,3,4-oxadiazoles being a prominent example. These heterocycles are valued in medicinal chemistry as bioisosteres for carbonyl compounds and for their ability to modify the physicochemical properties of molecules. The conversion of a benzohydrazide, such as this compound, into a 2,5-disubstituted 1,3,4-oxadiazole is a common synthetic strategy.
Two primary pathways are employed for this transformation:
Dehydrative Cyclization of Diacylhydrazides : This is the most extensively explored method. It involves the initial acylation of the terminal nitrogen of the benzohydrazide with a carboxylic acid or its derivative (like an acid chloride) to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization to form the 1,3,4-oxadiazole ring. A variety of dehydrating agents can be used, including phosphorus oxychloride (POCl₃), tosyl chloride, or coupling agents like 1,1'-carbonyldiimidazole (CDI) combined with a dehydrating agent such as triphenylphosphine. However, this method can require harsh conditions, such as high temperatures or strong acids, which may limit its applicability for substrates with sensitive functional groups.
Oxidative Cyclization of Acylhydrazones : An alternative route involves the condensation of the benzohydrazide with an aldehyde to form an N-acylhydrazone. This intermediate is then cyclized under oxidative conditions to yield the 1,3,4-oxadiazole. Various oxidizing agents have been reported for this purpose, including iodine, ceric ammonium nitrate (CAN), and chloramine-T. This method can sometimes offer milder reaction conditions compared to dehydrative approaches.
The general schemes for these cyclization reactions are presented below:
| Reaction Type | Starting Materials | Key Intermediate | Reagents | Product |
| Dehydrative Cyclization | Benzohydrazide, Carboxylic Acid/Acid Chloride | N,N'-Diacylhydrazine | POCl₃, TsCl, CDI/PPh₃ | 2,5-Disubstituted 1,3,4-Oxadiazole |
| Oxidative Cyclization | Benzohydrazide, Aldehyde | N-Acylhydrazone | I₂, CAN, Chloramine-T | 2,5-Disubstituted 1,3,4-Oxadiazole |
N-Arylation and Alkylation Reactions
The nitrogen atoms of the hydrazide group in this compound can be functionalized through arylation and alkylation reactions, providing access to a wider range of analogues.
N-Arylation Reactions: The introduction of an aryl group onto a hydrazide nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions. These methods have largely replaced harsher classical techniques.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It involves the coupling of an aryl halide (or triflate) with the hydrazide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success and can be tailored to the specific substrates.
Ullmann Condensation (Goldberg Reaction) : This is a copper-catalyzed N-arylation method. The reaction couples an aryl halide with the hydrazide, often requiring higher temperatures than palladium-catalyzed systems. Modern protocols utilize soluble copper catalysts with specific ligands (e.g., diamines, phenanthroline) to improve efficiency and moderate reaction conditions. A convenient method for the N-arylation of hydrazides with aryl iodides uses a copper catalyst in the presence of cesium carbonate (Cs₂CO₃).
N-Alkylation Reactions: Alkylation of the hydrazide moiety can introduce alkyl substituents, further diversifying the molecular structure.
Reductive Amination : This is an efficient, one-pot method for N-alkylation that avoids the over-alkylation issues common with direct alkylation. The hydrazide is first condensed with an aldehyde or ketone to form a hydrazone intermediate. This intermediate is then reduced in situ to the corresponding N-alkylated hydrazide. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and α-picoline-borane.
Direct Alkylation : Hydrazides can be directly alkylated using alkyl halides. The reaction is typically performed in the presence of a base to deprotonate the nitrogen atom, increasing its nucleophilicity. However, controlling the selectivity and preventing multiple alkylations can be challenging. One approach to achieve selective alkylation involves the formation of a nitrogen dianion using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by the addition of the alkylating agent.
Optimization of Synthetic Pathways
To ensure the efficient and reliable production of this compound and its analogues, optimization of the synthetic route is essential. This involves systematically screening reaction conditions to maximize product yield and enhance its purity.
Reaction Condition Screening (Temperature, Solvent, Time)
The outcome of a chemical synthesis is highly sensitive to the conditions under which it is performed. Screening key parameters is a standard practice to identify the optimal environment for a given transformation.
Temperature : The reaction temperature significantly influences the rate of reaction. While higher temperatures can accelerate product formation, they can also promote the formation of undesired byproducts or cause degradation of reactants and products. For instance, many hydrazone formation reactions are carried out under reflux to drive the reaction to completion. Conversely, some sensitive reactions, like metalations for selective alkylation, require very low temperatures (e.g., -78 °C) to control reactivity. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining selectivity.
Time : Reaction time is another crucial variable that must be optimized. Insufficient time can lead to incomplete conversion of starting materials, while excessively long reaction times can result in the formation of impurities and decomposition of the desired product, thereby reducing selectivity and yield. Reactions are typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum product formation before quenching the reaction. Optimization studies have shown that reaction times can sometimes be significantly reduced from established protocols without negatively impacting the outcome.
The following table summarizes the impact of screening these conditions:
| Parameter | Effect of Variation | Optimization Goal | Common Conditions for Benzohydrazide Synthesis |
| Temperature | Affects reaction rate and selectivity. Higher temps can increase rate but may lead to byproducts. | Find the lowest temperature for an efficient rate with minimal side reactions. | Room temperature to reflux (e.g., 85 °C). |
| Solvent | Influences solubility, stability of intermediates, and reaction pathway. | Select a solvent that provides the best balance between conversion and selectivity. | Methanol, Ethanol, Acetonitrile, DMF. |
| Time | Determines the extent of reactant conversion and potential for byproduct formation. | Identify the minimum time required for maximum conversion to the desired product. | 2 to 20 hours, monitored by TLC. |
Yield Maximization and Purity Enhancement
The ultimate goals of synthetic optimization are to maximize the yield of the desired product and ensure its high purity. These two objectives are often interlinked and are direct outcomes of successful reaction condition screening.
Yield Maximization: Achieving a high yield is a primary indicator of an efficient chemical reaction. Good to excellent yields are frequently reported for the synthesis of benzohydrazide derivatives when conditions are optimized. For example, the synthesis of 4-methoxyisophthalohydrazide and 4-methoxybenzohydrazide have been reported with yields of 86% and 92%, respectively. Maximizing yield involves not only optimizing temperature, solvent, and time but also considering other factors such as the stoichiometry of reactants and the choice of catalysts or reagents. For instance, in oxidative coupling reactions, the amount of the oxidizing agent can significantly impact both the conversion of the starting material and the selectivity towards the desired product.
Purity Enhancement: Obtaining a pure chemical compound is crucial, especially for applications in medicinal chemistry. The primary method for purifying solid organic compounds like benzohydrazide derivatives is recrystallization. This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The selection of the recrystallization solvent is key to the success of this process. Methanol and ethanol are commonly used for recrystallizing benzohydrazide and its derivatives. The purity of the final product is typically confirmed through analytical techniques such as melting point determination and spectroscopic methods (e.g., NMR, IR).
Spectroscopic and Structural Elucidation of 3 4 Ethoxyphenoxy Methyl Benzohydrazide
Vibrational Spectroscopy Characterization
Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups present within a molecule. By measuring the interaction of infrared radiation or scattered light with the sample, a unique vibrational fingerprint of the compound is obtained.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present. For 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide, the FT-IR spectrum is expected to display several key absorption bands that confirm its structural features, based on data from analogous benzohydrazide (B10538) derivatives. lsdjmr.comresearchgate.net
The most prominent signals would arise from the hydrazide moiety. A sharp band corresponding to the N-H stretching of the -CONH- group is anticipated in the region of 3300-3350 cm⁻¹. nih.gov The stretching vibrations of the terminal -NH₂ group typically appear as two distinct bands in the 3200-3400 cm⁻¹ range. The strong absorption from the carbonyl group (C=O), known as the Amide I band, is expected around 1640-1680 cm⁻¹. lsdjmr.com Further characteristic bands for the hydrazide group include the N-H bending (Amide II) and C-N stretching (Amide III) vibrations.
The presence of both aromatic and aliphatic C-H bonds will also be evident. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) (-CH₂) and ethoxy (-OCH₂CH₃) groups appear just below 3000 cm⁻¹. lsdjmr.com The ether linkage (C-O-C), which connects the phenoxy group to the benzyl (B1604629) moiety, is expected to produce strong, characteristic stretching bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretching | -CONH- | 3300 - 3350 |
| N-H Stretching | -NH₂ | 3200 - 3400 (two bands) |
| Aromatic C-H Stretching | Ar-H | 3000 - 3100 |
| Aliphatic C-H Stretching | -CH₂-, -CH₃ | 2850 - 2980 |
| C=O Stretching (Amide I) | -CONHNH₂ | 1640 - 1680 |
| N-H Bending (Amide II) | -CONH- | 1520 - 1570 |
| Asymmetric C-O-C Stretching | Ar-O-CH₂ | 1200 - 1250 |
Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, and the resulting shifts in frequency correspond to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups like C=O and N-H, Raman spectroscopy is highly effective for analyzing non-polar bonds and the carbon skeleton of a molecule. nih.gov
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes, which are often weak in FT-IR. The symmetric vibrations of the C-C bonds within the two phenyl rings would give rise to characteristic bands in the 1580-1610 cm⁻¹ region. Furthermore, the stretching of the C-O-C ether linkage and the vibrations of the aliphatic chain would also be detectable, providing a comprehensive vibrational profile of the molecule's framework. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy maps the chemical environment of each hydrogen atom in a molecule. The spectrum for this compound would show distinct signals for the protons of the hydrazide, the two aromatic rings, the methylene bridge, and the ethoxy group. Based on data from similar benzohydrazide and ethoxyphenoxy structures, a detailed assignment of chemical shifts can be predicted. lsdjmr.comresearchgate.netnih.gov
The most downfield signal is typically the amide proton (-CONH-), which is expected to appear as a broad singlet around 10.6 ppm due to its acidic nature and hydrogen bonding capabilities. lsdjmr.com The protons of the terminal -NH₂ group often appear as another broad singlet. The aromatic protons on the two different phenyl rings will resonate in the range of 6.8 to 8.0 ppm. The protons on the 4-ethoxyphenoxy ring are expected to show an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3-substituted benzoyl ring would display a more complex multiplet pattern.
A key singlet signal, integrating to two protons, would be expected for the benzylic methylene group (-O-CH₂-Ar), likely appearing around 5.0-5.2 ppm. The ethoxy group will present as a quartet for the methylene protons (-O-CH₂) around 4.0 ppm and a triplet for the methyl protons (-CH₃) around 1.4 ppm, with a characteristic coupling constant (J) of approximately 7 Hz. eurekaselect.com
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CONH- | ~10.6 | Singlet (broad) | 1H |
| -NH₂ | Variable (broad) | Singlet (broad) | 2H |
| Aromatic Protons (Benzoyl) | 7.4 - 8.0 | Multiplet | 4H |
| Aromatic Protons (Phenoxy) | 6.8 - 7.2 | Multiplet (AA'BB') | 4H |
| Methylene Bridge (-O-CH₂-Ar) | 5.0 - 5.2 | Singlet | 2H |
| Ethoxy Methylene (-O-CH₂) | ~4.0 | Quartet | 2H |
Carbon-13 (¹³C) NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. The spectrum of this compound would display signals for the carbonyl carbon, the aromatic carbons, the methylene bridge carbon, and the ethoxy carbons.
The carbonyl carbon (-C=O) of the hydrazide group is expected to be the most downfield signal, typically appearing in the range of 165-170 ppm. lsdjmr.com The aromatic carbons will resonate in the 110-160 ppm region. The carbon atoms attached to oxygen (C-O) within the aromatic rings will be more deshielded and appear further downfield compared to the other aromatic carbons. nih.gov The benzylic methylene carbon (-CH₂-) signal is expected around 70 ppm, while the two carbons of the ethoxy group will appear upfield, with the -O-CH₂ carbon around 63 ppm and the terminal -CH₃ carbon around 15 ppm. nih.gov
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C=O) | 165 - 170 |
| Aromatic C-O (Phenoxy) | 155 - 160 |
| Aromatic Carbons | 110 - 145 |
| Methylene Bridge (-O-CH₂-Ar) | ~70 |
| Ethoxy Methylene (-O-CH₂) | ~63 |
While 1D NMR spectra suggest the presence of various functional groups, 2D NMR experiments are crucial for confirming the precise connectivity of the molecular framework. For a molecule like this compound, a suite of 2D experiments would provide definitive proof of its structure. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For the target molecule, a key COSY correlation would be observed between the methylene and methyl protons of the ethoxy group, confirming their adjacency. It would also show correlations between adjacent protons within the aromatic rings, helping to assign their specific positions.
HMQC or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). It would unambiguously link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, the methylene proton signal at ~5.1 ppm would correlate to the carbon signal at ~70 ppm, and the ethoxy proton signals would correlate to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). HMBC is often the final piece of the structural puzzle. Key expected correlations for this compound would include:
A correlation from the benzylic methylene protons (~5.1 ppm) to the aromatic carbons of both the benzoyl and phenoxy rings, confirming the ether linkage.
A correlation from the benzylic methylene protons to the carbonyl carbon (~168 ppm), confirming the meta-position of the side chain on the benzoyl ring.
By combining the information from these advanced spectroscopic techniques, the complete and unambiguous chemical structure of this compound can be confidently elucidated.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₆H₁₈N₂O₃, the expected molecular weight is 286.33 g/mol . wikipedia.org
In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 286. This peak, corresponding to the intact molecule having lost one electron, confirms the molecular weight.
The structure of this compound contains several functional groups, including an aromatic ether, a benzyl group, and a benzohydrazide moiety, which influence its fragmentation. The fragmentation pathways provide a "fingerprint" that helps to confirm the molecule's structure. Key fragmentation processes typically involve the cleavage of the weakest bonds and the formation of stable ions. libretexts.org
Common fragmentation patterns for this molecule would include:
Alpha-cleavage adjacent to the ether oxygen atoms and the carbonyl group. libretexts.orgmiamioh.edu
Cleavage of the benzylic ether bond (CH₂-O), which is a common fragmentation site. youtube.com
Fragmentation of the hydrazide group, often involving the loss of N₂H₃, NHNH₂, or related fragments. mdpi.com
Loss of the ethoxy group (-OC₂H₅) from the phenoxy side of the molecule.
Based on these principles, a table of potential major fragment ions and their corresponding m/z values can be proposed.
| Proposed Fragment Ion | m/z Value | Corresponding Neutral Loss |
|---|---|---|
| [C₁₆H₁₈N₂O₃]⁺ (Molecular Ion) | 286 | - |
| [C₉H₁₁O₂]⁺ | 151 | C₇H₇N₂O |
| [C₈H₉O]⁺ | 121 | C₈H₉N₂O₂ |
| [C₇H₇N₂O]⁺ | 135 | C₉H₁₁O₂ |
| [C₇H₅O]⁺ | 105 | C₉H₁₃N₂O₂ |
| [C₆H₅]⁺ | 77 | C₁₀H₁₃N₂O₃ |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. For this compound (C₁₆H₁₈N₂O₃), a close correlation between the experimental and theoretical values provides strong evidence for the correctness of the molecular formula and the purity of the sample.
The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) and the molecular weight of the compound (286.33 g/mol ). wikipedia.org
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 16 | 192.176 | 67.12% |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 6.34% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.78% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 16.76% |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, analysis of closely related benzohydrazide derivatives allows for an informed prediction of its structural characteristics. mdpi.comnih.gov It is expected that the compound would crystallize in a common crystal system such as monoclinic or triclinic. The crystal structure would be stabilized by a network of intermolecular hydrogen bonds, likely involving the N-H and N-H₂ protons of the hydrazide moiety acting as donors and the carbonyl oxygen (C=O) acting as an acceptor. nih.gov
The table below presents representative crystallographic data from a related benzohydrazide derivative to illustrate the type of information obtained from a single crystal X-ray diffraction experiment. researchgate.net
| Parameter | Example Value (from a related structure) |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₃ |
| Formula Weight | 310.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.77163 (5) |
| b (Å) | 11.92235 (6) |
| c (Å) | 12.05645 (5) |
| α (°) | 90 |
| β (°) | 93.8305 (4) |
| γ (°) | 90 |
| Volume (ų) | 1544.87 (1) |
| Z (Molecules per unit cell) | 4 |
Based on a comprehensive search of available scientific literature, there is no specific published research focusing on the computational and theoretical investigations of the chemical compound This compound .
Searches for peer-reviewed articles and studies detailing Density Functional Theory (DFT) calculations, electronic structure analysis (HOMO-LUMO), reactivity descriptors, Molecular Electrostatic Potential (MEP) mapping, theoretical vibrational spectra, or conformational analysis specifically for "this compound" did not yield any results.
Therefore, it is not possible to generate the requested article with detailed research findings and data tables as this information does not appear to be publicly available in the scientific domain. The creation of such an article would require original research and calculations that are beyond the scope of this service.
Computational and Theoretical Investigations of 3 4 Ethoxyphenoxy Methyl Benzohydrazide
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the dynamic behavior of a compound, such as its conformational changes and its interactions with biological targets like proteins or enzymes. While specific MD simulation studies on 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide are not extensively documented in public literature, the methodology has been widely applied to structurally similar benzohydrazide (B10538) derivatives to elucidate their interaction mechanisms.
MD simulations on various bioactive molecules, including derivatives of benzohydrazide, typically involve assessing the stability of a ligand-receptor complex. ajchem-a.comfrontiersin.org Key parameters are analyzed to understand this dynamic behavior:
Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the simulated molecule and a reference structure. A stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode within the receptor's active site. For instance, in simulations of imidazolo-triazole complexes, average RMSD values ranged from 1.62 Å to 2.69 Å, indicating stable binding. ajchem-a.com
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom or residue in the structure to identify flexible regions of the molecule or protein. It helps pinpoint which parts of the ligand or receptor experience significant movement during the simulation.
Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to a solvent. Changes in SASA can indicate conformational changes and how the ligand's exposure to the solvent is altered upon binding to a receptor. Lower SASA values in a ligand-receptor complex compared to the unbound protein often suggest higher stability. ajchem-a.com
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the receptor are critical for binding affinity and specificity. MD simulations track the number and duration of these bonds throughout the simulation period. Studies on quinazoline (B50416) derivatives, for example, have shown that key residues like Met 769 form persistent hydrogen bonds, confirming their crucial role in the interaction. nih.gov
By simulating the behavior of benzohydrazide analogues in complex with their biological targets, researchers can validate docking poses, understand the energetic contributions of various interactions, and predict the stability of the binding, providing a dynamic picture that static modeling cannot capture. nih.govscielo.br
| Complex | Average RMSD (Å) | Average SASA (nm²) | Key Interacting Residues |
|---|---|---|---|
| F1-4LXZ | 2.69 | 202.23 | HIS 146, PHE 155 |
| F2-4LXZ | 1.86 | 198.31 | PHE 210, LEU 276 |
| F3-4LXZ | 1.62 | 197.13 | HIS 146, LEU 276 |
| F4-4LXZ | 2.15 | 197.40 | PHE 155, PHE 210 |
| Apoprotein (4LXZ) | 1.89 | 215.04 | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Benzohydrazide Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcrt.orgresearchgate.net This approach is fundamental in drug discovery for predicting the activity of new molecules and optimizing lead compounds. ijcrt.org Numerous QSAR studies have been conducted on various classes of benzohydrazide analogues to guide the synthesis of compounds with enhanced biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. derpharmachemica.comresearchgate.net
The general workflow of a QSAR study involves:
Data Set Collection: A series of structurally related benzohydrazide derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. derpharmachemica.com
Molecular Descriptor Calculation: For each molecule, a set of numerical values known as descriptors is calculated. These can describe various properties, including electronic (e.g., chemical potential), topological, thermodynamic, and spatial characteristics. nih.govscirp.org
Model Generation: Statistical methods are used to build a mathematical model that correlates the descriptors with biological activity. Common methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and machine learning approaches like k-Nearest Neighbors (k-NN) and Artificial Neural Networks (ANN). ijcrt.orgscirp.org
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or q²), and external validation with a test set of molecules not used in model generation. frontiersin.orgderpharmachemica.com
For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. These methods generate 3D grid-based descriptors representing the steric and electrostatic fields of the molecules. A CoMFA model for 2-(aryloxyacetyl)cyclohexane-1,3-diones inhibitors yielded a high cross-validated correlation coefficient (Q²) of 0.872, indicating strong predictive power. frontiersin.org The model revealed that steric and electrostatic fields contributed 52.3% and 47.7%, respectively, providing clear guidance for structural modification. frontiersin.org
QSAR studies on benzohydrazide derivatives have successfully identified key molecular features that govern their activity. For instance, research on a series of p-hydroxy benzohydrazide derivatives as antimicrobial agents used 3D-QSAR to design more potent compounds. derpharmachemica.com Another study on benzimidazole (B57391) derivatives identified descriptors like chemical potential, polarizability, and lipophilicity as crucial for their activity against Mycobacterium tuberculosis. scirp.org
| QSAR Model Type | Compound Series | q² (Cross-validated r²) | r² (Non-validated r²) | pred_r² (External validation) | Reference |
|---|---|---|---|---|---|
| CoMFA | 2-(aryloxyacetyl)cyclohexane-1,3-diones | 0.872 | 0.999 | - | frontiersin.org |
| 3D-QSAR (PCR) | p-hydroxy benzohydrazides | - | 0.791 | 0.697 | derpharmachemica.com |
| 3D-QSAR | Flavonoids (AChE Inhibitors) | 0.683 | 0.823 | 0.789 | researchgate.net |
| 2D-QSAR (MLR) | Benzimidazole derivatives | 0.887 | 0.908 | 0.865 | scirp.org |
Advanced Research Directions and Potential Applications of the Benzohydrazide Scaffold
Exploration as Chemical Probes for Molecular Targets
The unique structure of benzohydrazide (B10538) derivatives makes them promising candidates for the development of chemical probes. researchgate.net These small molecules are designed to study specific biological pathways, offering valuable insights into disease mechanisms and potential therapeutic strategies. researchgate.net The hydrazide group can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. researchgate.netpensoft.net This interactive capability is crucial for their function as probes.
While research into specific benzohydrazide derivatives as chemical probes is an emerging field, the inherent reactivity and binding capabilities of the scaffold are promising. For instance, some benzohydrazides have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), suggesting their potential to be adapted into probes for these and other molecular targets. pensoft.net Future research is anticipated to focus on synthesizing and validating specific benzohydrazide-based probes to elucidate complex biological processes.
Role in Materials Science and Engineering
The benzohydrazide scaffold has demonstrated considerable potential in various areas of materials science, from advanced electronics to environmental protection. Its ability to form stable, functional materials is a key area of ongoing research.
While direct applications of the benzohydrazide scaffold in commercial OLEDs and DSSCs are not yet widespread, closely related hydrazone derivatives have shown significant promise. Hydrazones, which can be synthesized from benzohydrazides, are being explored for their use in organic electronic materials. researchgate.net Their π-conjugated donor-acceptor electronic structures are of considerable interest for applications in organic photovoltaics and as imaging agents. researchgate.net
In the context of DSSCs, hydrazone-based dyes have been synthesized and investigated as sensitizers. researchgate.netsumdu.edu.uaresearchgate.net These dyes exhibit favorable properties for light absorption and electron transfer, which are critical for the efficiency of solar cells. researchgate.netsumdu.edu.uaresearchgate.net Research has shown that certain hydrazonothiazole dyes can achieve high power conversion efficiencies and long-term stability in DSSCs. bohrium.com The structural similarities and synthetic accessibility suggest that benzohydrazide derivatives could be tailored to create novel, efficient materials for next-generation solar energy technologies.
Benzohydrazides are effective ligands for the synthesis of coordination polymers and complexes with various metal ions. derpharmachemica.commdpi.comnih.gov These materials are constructed from metal ions linked by organic molecules, forming one-, two-, or three-dimensional structures. nih.gov The resulting coordination polymers can exhibit a range of interesting properties, including luminescence and magnetism, which are influenced by the choice of both the metal ion and the benzohydrazide ligand. derpharmachemica.com
Research has demonstrated that the reaction conditions, such as solvent and temperature, can significantly influence the final structure of the coordination polymer. derpharmachemica.com For example, reactions of lanthanide(III) nitrates with benzohydrazide have yielded discrete molecular structures, one-dimensional coordination polymers, and more complex zigzag chains depending on the synthetic approach. derpharmachemica.com This tunability allows for the design of materials with specific properties for applications in areas like sensing and advanced materials. derpharmachemica.commdpi.com
Low molecular weight organogelators (LMWGs) based on the benzohydrazide scaffold have been shown to effectively solidify a variety of organic solvents, forming stable organogels. rsc.orgresearchgate.netresearchgate.net The self-assembly of these molecules is driven by non-covalent interactions such as hydrogen bonding and π-π stacking, leading to the formation of nano- and microstructures like fibers, ribbons, and 3D networks. researchgate.netresearchgate.net
The gelation ability of benzohydrazide derivatives is often influenced by the length of attached alkyl chains and the nature of the solvent. researchgate.net These organogels have potential applications in environmental remediation, such as solidifying oil spills, and in the development of advanced soft materials with tunable properties. researchgate.net The stimuli-responsive nature of some of these gels, reacting to changes in their environment, further expands their potential uses. rsc.org
Table 1: Gelation Properties of Selected Benzohydrazide Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Solvent | Critical Gelation Concentration (CGC) | Morphology |
|---|---|---|---|
| 4-(4-morpholinyl)-3-nitro-benzoylhydrazide | Benzene (B151609) | - | - |
| N-4-(dodecyloxyphenyl)-N′-4-[(4-methoxyphenyl)azophenyl] benzohydrazide | Toluene | 5.3 x 10⁻³ M | 3D network |
| N-4-(dodecyloxyphenyl)-N′-4-[(4-methoxyphenyl)azophenyl] benzohydrazide | Chloroform | - | Ribbons |
| N-4-(dodecyloxyphenyl)-N′-4-[(4-methoxyphenyl)azophenyl] benzohydrazide | Acetone | - | Hollow tube fiber |
The benzohydrazide scaffold is a versatile platform for the development of chemical sensors for both ions and neutral molecules. researchgate.net These sensors often operate on principles of colorimetric or fluorometric detection, where the interaction of the benzohydrazide derivative with the target analyte leads to a measurable change in color or fluorescence. researchgate.net
For example, a Schiff base chemosensor derived from benzohydrazide has been developed for the selective and rapid detection of Ni²⁺ and Cu²⁺ ions. researchgate.net In another application, benzohydrazide has been used as a derivatizing reagent for the trace-level detection of Cr(III) in various environmental and biological samples. derpharmachemica.com The high sensitivity and selectivity of these sensors make them valuable tools for environmental monitoring and industrial process control. derpharmachemica.com
Benzohydrazide derivatives have been extensively studied and proven to be effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. researchgate.netsumdu.edu.uaresearchgate.netrsc.org These organic compounds function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion. sumdu.edu.uarsc.org
The inhibition efficiency of benzohydrazide derivatives is influenced by their molecular structure, concentration, and the surrounding temperature. researchgate.netsumdu.edu.ua The presence of heteroatoms (N, O) and aromatic rings in their structure facilitates strong adsorption onto the metal surface. rsc.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these inhibitors can significantly decrease the corrosion rate of metals. researchgate.netsumdu.edu.uarsc.org Some derivatives have demonstrated inhibition efficiencies of up to 97% for mild steel in hydrochloric acid solutions. sumdu.edu.ua
Table 2: Corrosion Inhibition Efficiency of Selected Benzohydrazide Derivatives on Mild Steel in 1 M HCl This table is interactive. Click on the headers to sort the data.
| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Technique |
|---|---|---|---|---|
| N-benzylidenebenzohydrazide (BBH) | 5x10⁻³ M | 30 | ~97 | Weight Loss |
| N′-(3-phenylallylidene) benzohydrazide (PABH) | 5x10⁻³ M | 30 | ~97 | Weight Loss |
| (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide (BIH) | 5x10⁻³ M | 30 | 94 | Weight Loss |
Precursor in the Synthesis of Complex Organic Molecules
The benzohydrazide moiety is a highly valuable precursor in organic synthesis due to the reactive nature of the hydrazide group (-CONHNH2). This functional group is a key building block for constructing a wide array of more complex heterocyclic molecules, which are often the core structures of pharmacologically active compounds. thepharmajournal.commdpi.com Hydrazides are frequently employed as starting materials for synthesizing heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. nih.gov
The synthesis process typically involves the condensation of the benzohydrazide with various carbonyl compounds, followed by cyclization reactions. thepharmajournal.comderpharmachemica.com For instance, reacting a benzohydrazide with a carboxylic acid or its derivative can lead to the formation of N,N'-diacylhydrazines, which can then be cyclized to form 1,3,4-oxadiazoles using dehydrating agents like phosphoryl chloride. nih.gov This synthetic versatility allows chemists to access diverse molecular architectures that are pivotal in drug design and materials science. mdpi.com The ability to readily form these stable five-membered rings makes the benzohydrazide scaffold a foundational component in the library synthesis of potential therapeutic agents.
Analytical Chemistry Applications
Beyond synthetic chemistry, benzohydrazide derivatives have found significant utility in the field of analytical chemistry. Their inherent structural features, particularly the presence of electron-donating nitrogen and oxygen atoms, make them suitable for roles as analytical reagents and in enhancing separation techniques. derpharmachemica.combiointerfaceresearch.com
Reagents for the Detection and Identification of Metal Ions and Anions
Benzohydrazide derivatives have been successfully developed as chemosensors for the detection of various metal ions and anions. derpharmachemica.com The hydrazone linkage, often formed by reacting the benzohydrazide with an aldehyde, creates a conjugated system that can act as a fluorophore or chromophore. chemisgroup.us The nitrogen and oxygen atoms within the scaffold can serve as binding or chelation sites for metal ions. doaj.orgdoi.org
Upon binding with a specific metal ion, the electronic properties of the benzohydrazide derivative are altered, leading to a measurable change in its absorption (colorimetric) or emission (fluorometric) spectrum. doaj.org This "turn-on" or "turn-off" response allows for the selective and sensitive detection of ions. For example, specific benzohydrazide-based probes have been designed for the detection of Fe³⁺ and Na⁺ ions. doaj.org Similarly, derivatives have been engineered to act as colorimetric chemosensors for anions like the hydrogen sulfate anion (HSO₄⁻) through visible color changes. mdpi.com
| Benzohydrazide Derivative Type | Target Analyte | Detection Method | Observed Signal |
| Naphthalen-2-yl-N′-(2-hydroxybenzoyl)benzohydrazonate | Fe³⁺, Na⁺ | Fluorometric & Absorptiometric | Fluorescence quenching and absorption enhancement doaj.org |
| (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide Metal Complexes | Various Metal Ions | Spectroscopic Analysis | Formation of stable, colored complexes doi.org |
| Benzimidazole-Functionalized BODIPY | HSO₄⁻ | Colorimetric | Solution color change from pink to yellow mdpi.com |
Chromatographic Separation Enhancements
In chromatography, particularly in High-Performance Liquid Chromatography (HPLC), the detection of analytes that lack a strong chromophore or fluorophore can be challenging. Benzohydrazide derivatives can be employed as derivatizing agents to overcome this limitation. By reacting the analyte of interest with a benzohydrazide derivative, a tag with strong UV-absorbing or fluorescent properties can be covalently attached. This process significantly enhances the detectability of the analyte, allowing for more sensitive and accurate quantification.
Furthermore, the principles of chromatographic separation are crucial for the purification and analysis of benzohydrazide derivatives themselves. Chiral stationary phases in HPLC have been used effectively to separate the enantiomers of complex benzimidazole (B57391) derivatives, highlighting the importance of chromatography in studying the stereochemical aspects of related compounds. researchgate.net This synergy—using chromatography to purify and analyze these compounds, while also using the compounds to enhance chromatographic methods—underscores their importance in analytical science.
Development of Novel Synthetic Methodologies Inspired by the Compound's Structure
The structural and reactive characteristics of the benzohydrazide scaffold have inspired the development of more efficient and novel synthetic methodologies. The straightforward reactivity of the hydrazide group has made it a model system for optimizing synthetic protocols, such as microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to accelerate the reaction between methyl benzoate and hydrazine hydrate to form benzohydrazide, reducing reaction times from hours to minutes. thepharmajournal.com
Moreover, the scaffold is well-suited for multi-component reactions (MCRs), which are highly efficient processes where three or more reactants are combined in a single step to form a complex product without isolating intermediates. biointerfaceresearch.com The ability of benzohydrazides to react with carbonyl compounds and other reagents in a one-pot fashion has been leveraged to streamline the synthesis of complex molecular libraries, advancing the principles of green chemistry and high-throughput screening. biointerfaceresearch.com
Future Directions in Computational Design and Prediction for Benzohydrazide Derivatives
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. For benzohydrazide derivatives, computational methods are being increasingly used to predict their properties and guide synthetic efforts. ijcrt.org
Quantitative Structure-Activity Relationship (QSAR) is a prominent computational technique used to build mathematical models that correlate the chemical structure of benzohydrazide derivatives with their biological activity. ijcrt.org These models allow researchers to predict the potency of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. ijcrt.org
Molecular docking is another powerful computational tool used to simulate the interaction between a benzohydrazide derivative and its biological target, such as an enzyme or receptor. derpharmachemica.comrsc.org By predicting the binding mode and affinity, docking studies provide insights into the mechanism of action and can guide the rational design of derivatives with improved efficacy. derpharmachemica.comnih.gov Density Functional Theory (DFT) calculations are also employed to understand the electronic structure, stability, and reactivity of these molecules, further supporting experimental findings. rsc.orgnih.gov These in silico approaches reduce the time and cost associated with traditional trial-and-error methods in drug discovery and materials science. ijcrt.org
| Computational Technique | Application for Benzohydrazide Derivatives | Primary Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting anti-diabetic or other biological activities based on molecular structure. ijcrt.org | Predictive models for biological potency, guiding lead optimization. ijcrt.org |
| Molecular Docking | Simulating the binding of derivatives to target proteins (e.g., AChE, BChE, InhA). derpharmachemica.comrsc.org | Understanding mechanism of action; predicting binding affinity and orientation. nih.gov |
| Density Functional Theory (DFT) | Calculating ground state geometries, electronic properties, and stability. rsc.orgnih.gov | Validation of experimental findings and understanding molecular structure. doi.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
